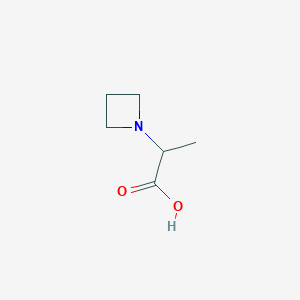![molecular formula C16H20N2O2S2 B2784802 1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide CAS No. 2097912-68-8](/img/structure/B2784802.png)
1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Behavior
Molecular Structure and Reactivity : Studies have shown that the addition of methane sulfonic acid to certain nitrogen-containing aromatic compounds can selectively protonate nitrogen atoms, leading to a significant deceleration of rotation rates around bonds. This behavior is indicative of a relayed brake mechanism, which could be relevant for understanding the reactivity and binding properties of similar sulfonamide compounds (Furukawa et al., 2020).
Synthetic Applications : Research on the synthesis of pyrrolidin-3-ones from serine and threonine-based sulfonamides illustrates the versatility of sulfonamide groups in facilitating rearrangements and cyclization reactions. This could suggest utility in synthesizing complex heterocyclic structures, which are often found in bioactive molecules (Králová et al., 2019).
Material Science and Electro-optics
- Electrooptic Film Fabrication : Dibranched, heterocyclic "push-pull" chromophores involving pyrrole and pyridine structures have been synthesized and characterized for their potential in electrooptic film fabrication. These studies emphasize the impact of molecular architecture on film microstructure and optical/electrooptic responses, indicating potential applications in photonic devices and sensors (Facchetti et al., 2006).
Catalysis and Organic Transformations
- Ionic Liquids and Catalysis : The development of nicotinum methane sulfonate from nicotine and methane sulfonic acid highlights the role of sulfonamide derivatives in catalysis. This specific ionic liquid shows excellent catalytic activity in synthesizing 2-amino-3-cyanopyridines, demonstrating the potential of sulfonamide-based compounds in facilitating organic transformations under solvent-free conditions (Tamaddon & Azadi, 2018).
Propiedades
IUPAC Name |
1-phenyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-22(20,13-14-4-2-1-3-5-14)17-16-6-8-18(11-16)10-15-7-9-21-12-15/h1-5,7,9,12,16-17H,6,8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGAMODDDCYLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)CC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2784719.png)



![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2784730.png)
![5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2784732.png)





![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2784740.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea](/img/structure/B2784742.png)